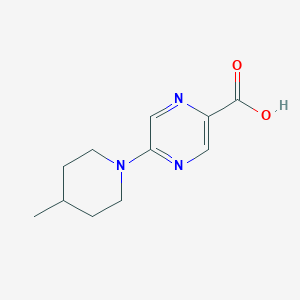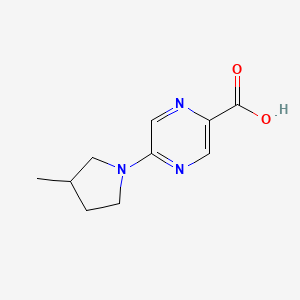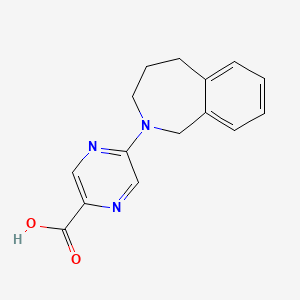![molecular formula C12H15N5O2 B7578586 4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine, also known as MNI-137, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MNI-137 belongs to the class of compounds known as nitroaromatics, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine in lab experiments is its specificity towards specific enzymes and signaling pathways. This allows for more targeted and precise studies. However, one limitation is the potential for off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are many future directions for the study of 4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine. One potential direction is the development of more potent analogs of this compound with improved efficacy and reduced toxicity. Another direction is the investigation of this compound in combination with other drugs for cancer treatment. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
Synthesemethoden
The synthesis of 4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine involves the reaction of 4-methyl-2-nitropyridine with 2-(1-methylimidazol-2-yl)ethylamine under specific reaction conditions. The resulting compound is then purified using various chromatographic techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. This compound has also been investigated for its anti-inflammatory and anti-oxidative properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-9-3-5-14-12(11(9)17(18)19)15-6-4-10-13-7-8-16(10)2/h3,5,7-8H,4,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOUDFKYAOOYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NCCC2=NC=CN2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)

![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)

![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)



